molecular formula C17H16FNO5S B5360635 5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid

5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid

Cat. No. B5360635
M. Wt: 365.4 g/mol
InChI Key: NXWIPQZWNIXMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid, also known as CSPSFMBC, is a chemical compound that belongs to the class of sulfonamide drugs. It has been found to exhibit potent anti-inflammatory and analgesic properties.

Mechanism of Action

5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. It also inhibits the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a molecule that is involved in the inflammatory response. This compound also inhibits the activation of several inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the levels of pro-inflammatory cytokines and prostaglandins in the inflamed tissue. It also reduces the number of immune cells that infiltrate the inflamed tissue, thereby reducing the severity of inflammation. This compound has also been found to reduce the sensation of pain in various animal models of pain.

Advantages and Limitations for Lab Experiments

5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid has several advantages for lab experiments. It exhibits potent anti-inflammatory and analgesic properties, making it a useful tool for studying the mechanisms of inflammation and pain. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experimental settings. It also has a narrow therapeutic window, which may limit its usefulness in some experimental models.

Future Directions

There are several future directions for research on 5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid. One area of research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research could focus on the development of new formulations of this compound that can overcome its limitations, such as its short half-life. Additionally, further studies could be conducted to investigate the potential of this compound for the treatment of other inflammatory and pain-related conditions.

Synthesis Methods

The synthesis of 5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid involves the reaction of 2-fluoro-3-methoxybenzoyl chloride with cyclopropylamine, followed by the reaction of the resulting intermediate with 4-aminobenzenesulfonamide. The final product is obtained by the reaction of the intermediate with 4-cyanophenylboronic acid, followed by hydrolysis.

Scientific Research Applications

5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of several inflammatory genes. This compound has also been found to exhibit potent analgesic properties by inhibiting the production of prostaglandins, which are involved in the sensation of pain.

properties

IUPAC Name

3-(cyclopropylsulfamoyl)-5-(2-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5S/c1-24-15-4-2-3-14(16(15)18)10-7-11(17(20)21)9-13(8-10)25(22,23)19-12-5-6-12/h2-4,7-9,12,19H,5-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWIPQZWNIXMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)S(=O)(=O)NC3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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